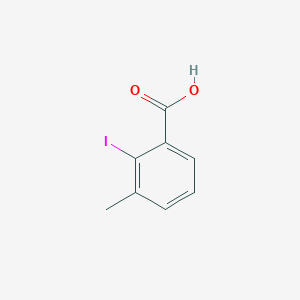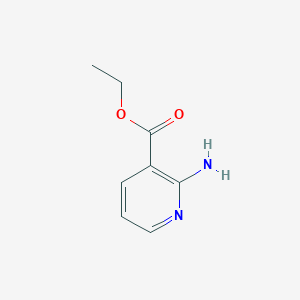
Ethyl 2-aminonicotinate
概述
描述
Ethyl 2-aminonicotinate is an organic compound with the molecular formula C8H10N2O2. It is a derivative of nicotinic acid, where the carboxyl group is esterified with ethanol, and an amino group is attached to the second position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-aminonicotinate can be synthesized through several methods. One common method involves the reaction of 2-aminonicotinic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Another method involves the reaction of 2-aminonicotinic acid with ethyl chloroformate in the presence of a base such as triethylamine. This reaction also occurs under reflux conditions and yields this compound after purification.
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The reactions are carried out in large reactors, and the product is purified using techniques such as distillation and crystallization. The industrial production process is optimized for high yield and purity.
化学反应分析
Types of Reactions
Ethyl 2-aminonicotinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as halides and amines are used in the presence of catalysts like palladium or platinum.
Major Products Formed
Oxidation: The major products are oxides of this compound.
Reduction: The major products are this compound amines.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
科学研究应用
Ethyl 2-aminonicotinate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of ethyl 2-aminonicotinate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor or activator, depending on the context. The amino group and ester functionality allow it to form hydrogen bonds and interact with active sites of enzymes, modulating their activity. The exact pathways involved depend on the specific application and target enzyme.
相似化合物的比较
Ethyl 2-aminonicotinate can be compared with other similar compounds such as:
Ethyl nicotinate: Lacks the amino group, making it less reactive in certain biochemical assays.
2-Aminonicotinic acid: Lacks the ester group, making it less lipophilic and less likely to penetrate cell membranes.
Ethyl 4-aminonicotinate: Has the amino group at a different position, leading to different reactivity and biological activity.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
属性
IUPAC Name |
ethyl 2-aminopyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-8(11)6-4-3-5-10-7(6)9/h3-5H,2H2,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAGEDYOPMHRRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50498099 | |
| Record name | Ethyl 2-aminopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50498099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13362-26-0 | |
| Record name | Ethyl 2-aminopyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50498099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-Aminonicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of heterocyclic compounds can be synthesized using Ethyl 2-aminonicotinate?
A1: this compound serves as a valuable precursor for synthesizing diverse heterocyclic compounds. For instance, it reacts with 1,3-dicarbonyl compounds to yield pyrido[1,2-a]pyrimidines. [] Additionally, it can be used to synthesize dihydro-1,8-naphthyridines through reactions with phenylacetic esters. [] Furthermore, highly substituted ethyl 2-aminonicotinates can be produced through a microwave-assisted Bohlmann–Rahtz pyridine synthesis, which involves reacting this compound with 2-carbethoxyacetamidine and an ethynyl ketone. []
Q2: Can you describe a specific synthetic route to Ethyl 3-aldehyde-6-bromoimidazo[1,2-a]pyridine-8-formate utilizing this compound?
A2: Certainly. A recent study outlines a method for synthesizing Ethyl 3-aldehyde-6-bromoimidazo[1,2-a]pyridine-8-formate starting with this compound. The first step involves reacting this compound with N-bromosuccinimide to produce Ethyl 2-amino-5-bromonicotinate. This intermediate then reacts with N,N-dimethylformamide dimethyl acetal, followed by a reaction with chloroacetaldehyde, ultimately yielding Ethyl 3-aldehyde-6-bromoimidazo[1,2-a]pyridine-8-formate. This synthetic route is praised for its accessible reagents, mild reaction conditions, and straightforward execution. []
Q3: Are there alternative synthetic approaches to obtaining substituted Ethyl 2-aminonicotinates?
A3: Yes, the Bohlmann-Rahtz reaction presents a valuable strategy for synthesizing substituted Ethyl 2-aminonicotinates. Specifically, microwave irradiation of 2-carbethoxyacetamidine and an ethynyl ketone under specific acidic or basic conditions in ethanol at 150 °C for 1.5 hours efficiently facilitates this reaction, leading to highly substituted ethyl 2-aminonicotinates with excellent regiocontrol. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[4-(3-hydroxypropyl)phenyl] acetate](/img/structure/B27179.png)
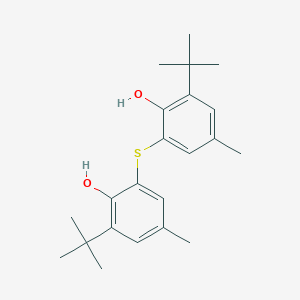
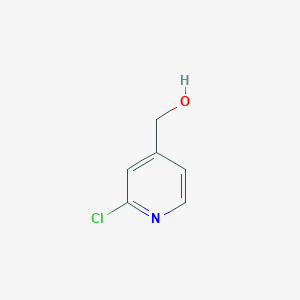

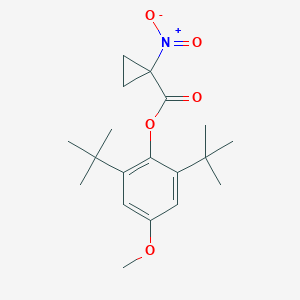

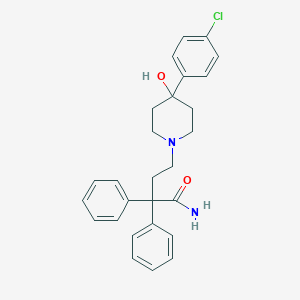

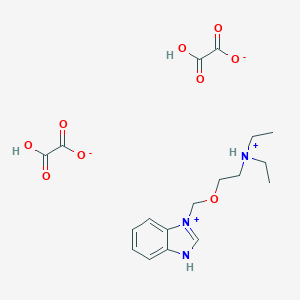
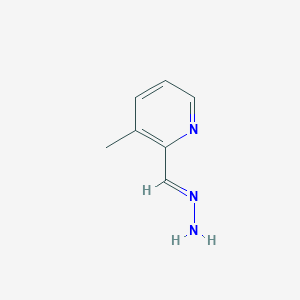
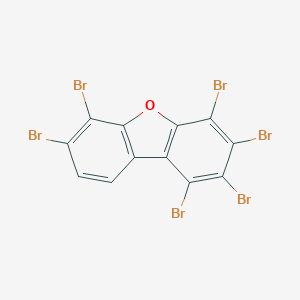
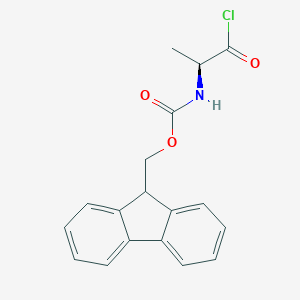
![4-[2-(2-Nitrophenoxy)ethyl]morpholine](/img/structure/B27225.png)
